

Application Note: Enhancing Drug Solubility with C11-PEG6-Alcohol

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: C11-PEG6-alcohol

CAS No.: 92691-26-4

Cat. No.: B13726618

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For Researchers, Scientists, and Drug Development Professionals

Introduction

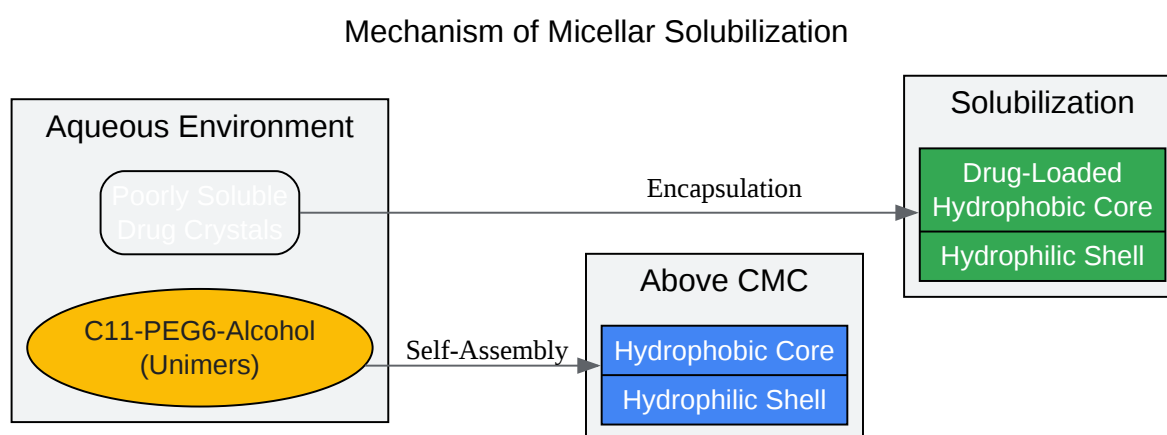
Poor aqueous solubility is a major challenge in drug development, often leading to low bioavailability and limiting the therapeutic potential of promising drug candidates. **C11-PEG6-alcohol** is a non-ionic amphiphilic excipient designed to overcome this hurdle. Structurally, it consists of a hydrophobic 11-carbon alkyl chain and a hydrophilic polyethylene glycol (PEG) chain with six repeating units, terminating in a hydroxyl group.^{[1][2]} This amphiphilic nature allows **C11-PEG6-alcohol** to self-assemble in aqueous solutions, forming micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility and stability in aqueous formulations.

This application note provides detailed protocols for utilizing **C11-PEG6-alcohol** to enhance the solubility of poorly soluble drugs. It includes methods for preparing drug-loaded micelles, determining critical micelle concentration (CMC), and characterizing the resulting formulations. Illustrative data for three model poorly soluble drugs—Paclitaxel, Curcumin, and Doxorubicin—

are presented to demonstrate the potential efficacy of **C11-PEG6-alcohol** as a solubility enhancer.

Mechanism of Solubilization

C11-PEG6-alcohol enhances drug solubility primarily through micellar solubilization. Above its critical micelle concentration (CMC) in an aqueous medium, the individual **C11-PEG6-alcohol** molecules (unimers) aggregate to form spherical micelles. The hydrophobic C11 alkyl chains form the core of the micelle, creating a microenvironment suitable for encapsulating lipophilic drug molecules. The hydrophilic PEG6 chains form the outer shell, or corona, which interfaces with the aqueous environment, rendering the entire drug-loaded micelle soluble in water.



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Caption: Mechanism of drug solubilization by **C11-PEG6-alcohol** micelles.

Illustrative Quantitative Data

The following tables present hypothetical data to illustrate the potential of **C11-PEG6-alcohol** in enhancing the solubility of three common poorly soluble drugs. This data is for illustrative purposes only and actual results may vary.

Table 1: Aqueous Solubility of Model Drugs with and without **C11-PEG6-Alcohol**

Compound	Intrinsic Aqueous Solubility (µg/mL)	Solubility with 1% (w/v) C11-PEG6-Alcohol (µg/mL)	Fold Increase in Solubility
Paclitaxel	< 0.1[3]	150	> 1500
Curcumin	~3.17[4]	850	~268
Doxorubicin	~10,000 (as HCl salt) [5][6]	> 25,000	> 2.5

Note: Doxorubicin hydrochloride has relatively higher intrinsic aqueous solubility compared to the other model drugs, but can still benefit from micellar formulation for improved stability and targeted delivery.

Table 2: Physicochemical Properties of Drug-Loaded **C11-PEG6-Alcohol** Micelles (Illustrative Data)

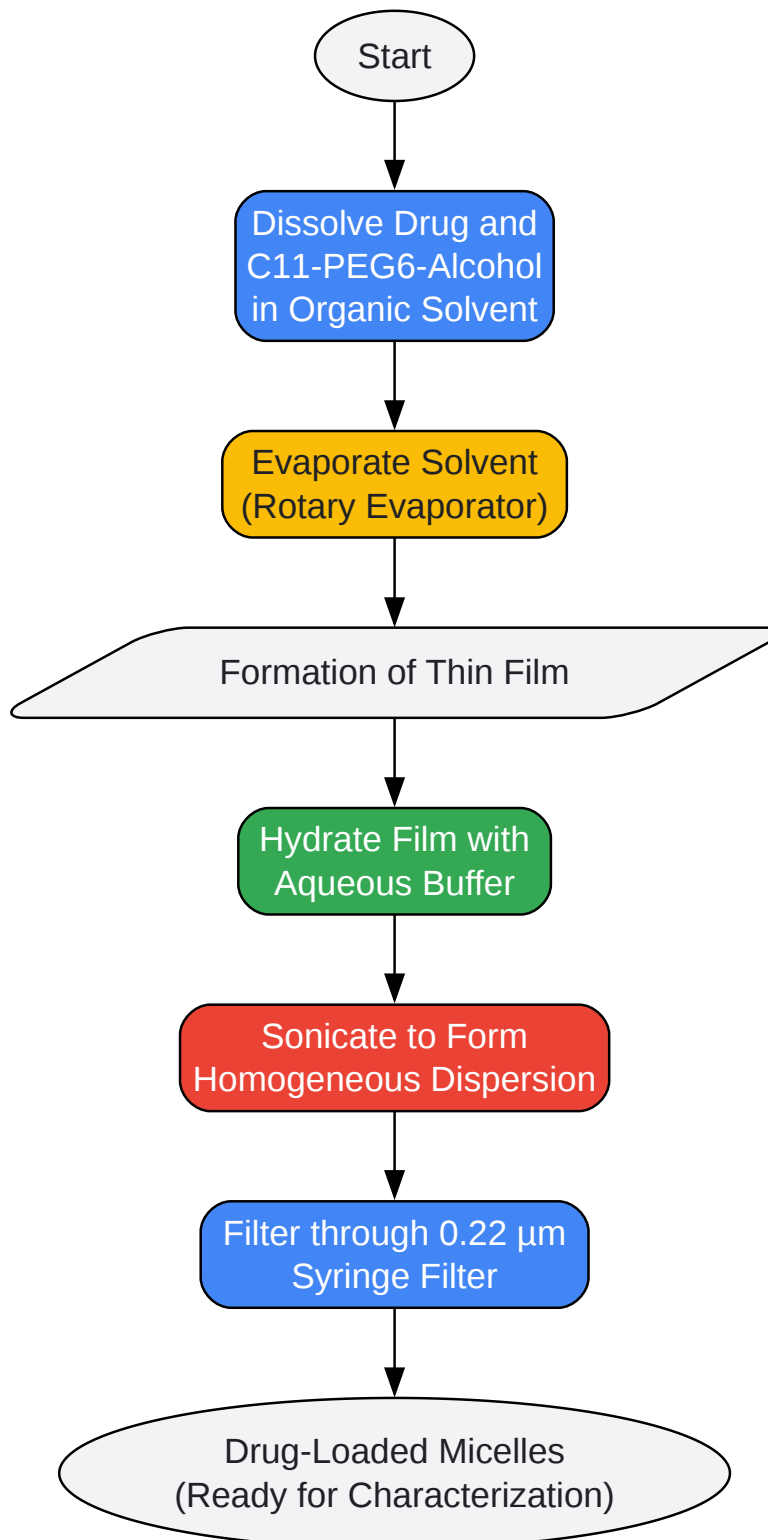
Formulation	Mean Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
1% C11-PEG6-Alcohol (Blank)	15.2	0.15	-2.5
Paclitaxel-Loaded	18.5	0.18	-3.1
Curcumin-Loaded	17.8	0.21	-2.8
Doxorubicin-Loaded	19.1	0.19	-3.5

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded Micelles using Thin-Film Hydration

This protocol describes the preparation of drug-loaded micelles using the thin-film hydration method.

Thin-Film Hydration Workflow



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Caption: Workflow for preparing drug-loaded micelles via thin-film hydration.

Materials:

- Poorly soluble drug (e.g., Paclitaxel)
- **C11-PEG6-alcohol**
- Volatile organic solvent (e.g., chloroform, methanol, or a mixture)
- Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
- Rotary evaporator
- Sonicator (bath or probe)
- Syringe filters (0.22 μm)

Procedure:

- **Dissolution:** Accurately weigh the desired amounts of the drug and **C11-PEG6-alcohol**. Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask.
- **Film Formation:** Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature appropriate for the solvent used, until a thin, uniform film of the drug and **C11-PEG6-alcohol** mixture is formed on the inner wall of the flask.
- **Hydration:** Add the desired volume of the aqueous buffer to the flask. Hydrate the film by rotating the flask gently at a temperature above the glass transition temperature of the lipid for approximately 30-60 minutes.
- **Homogenization:** Sonicate the resulting suspension using a bath or probe sonicator to ensure the formation of a homogenous micellar dispersion.
- **Sterilization (Optional):** For sterile applications, filter the micellar solution through a 0.22 μm syringe filter.
- **Storage:** Store the prepared drug-loaded micelles at 4°C.

Protocol 2: Determination of Critical Micelle Concentration (CMC)

This protocol utilizes the pyrene fluorescence probe method to determine the CMC of **C11-PEG6-alcohol**.

Materials:

- **C11-PEG6-alcohol**
- Pyrene
- Acetone
- Aqueous buffer (e.g., PBS, pH 7.4)
- Fluorometer

Procedure:

- **Pyrene Stock Solution:** Prepare a stock solution of pyrene in acetone (e.g., 1×10^{-4} M).
- **Sample Preparation:**
 - Prepare a series of aqueous solutions of **C11-PEG6-alcohol** with varying concentrations in the chosen buffer.
 - In a series of glass vials, add a small aliquot of the pyrene stock solution and allow the acetone to evaporate completely, leaving a thin film of pyrene.
 - Add the **C11-PEG6-alcohol** solutions of different concentrations to the vials.
 - Incubate the vials overnight at room temperature with gentle shaking to allow for the partitioning of pyrene into the micelles.
- **Fluorescence Measurement:**

- Measure the fluorescence emission spectra of each sample using a fluorometer with an excitation wavelength of 334 nm.
- Record the intensities of the first (I_1) and third (I_3) vibronic peaks of the pyrene emission spectrum (approximately 373 nm and 384 nm, respectively).
- Data Analysis:
 - Calculate the intensity ratio (I_1/I_3) for each **C11-PEG6-alcohol** concentration.
 - Plot the I_1/I_3 ratio as a function of the logarithm of the **C11-PEG6-alcohol** concentration.
 - The CMC is determined from the intersection of the two tangent lines drawn on the resulting sigmoidal curve.

Protocol 3: Characterization of Micelle Size and Zeta Potential

This protocol describes the use of Dynamic Light Scattering (DLS) to determine the size distribution and zeta potential of the prepared micelles.

Materials:

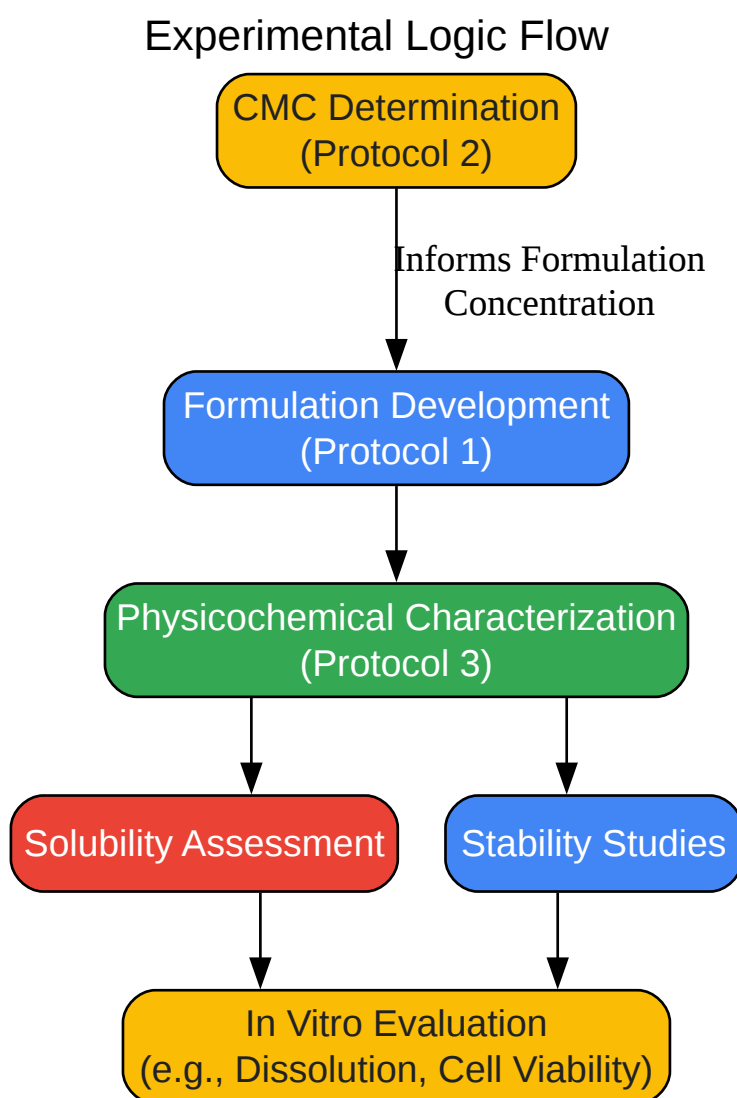
- Drug-loaded micelle solution
- Dynamic Light Scattering (DLS) instrument

Procedure:

- Sample Preparation: Dilute the micelle solution with the same aqueous buffer used for hydration to an appropriate concentration for DLS analysis.
- Size Measurement:
 - Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
 - Transfer the diluted sample to a suitable cuvette and place it in the instrument.

- Perform the DLS measurement to obtain the hydrodynamic diameter (particle size) and the Polydispersity Index (PDI).
- Zeta Potential Measurement:
 - If the instrument has the capability, perform a zeta potential measurement on the same sample to determine the surface charge of the micelles.

Logical Relationship of Experimental Steps



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- To cite this document: BenchChem. [Application Note: Enhancing Drug Solubility with C11-PEG6-Alcohol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13726618/docs#application-note-enhancing-drug-solubility-with-c11-peg6-alcohol>]

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